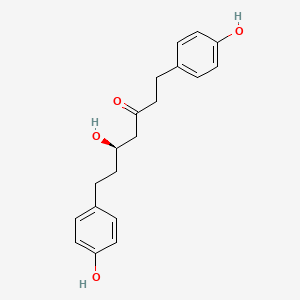
Soyasaponin Ac
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Soyasaponin Ac is a triterpenoid saponin found predominantly in soybeans (Glycine max). Saponins are glycosides with a distinctive foaming characteristic, and soyasaponins are known for their diverse biological activities. This compound, in particular, has garnered attention for its potential health benefits, including anti-inflammatory and anti-carcinogenic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The biosynthesis of soyasaponin Ac in soybeans involves several enzymatic steps. Key enzymes such as glycosyltransferases play a crucial role in attaching sugar moieties to the aglycone backbone. The process begins with the formation of soyasapogenol, which is then glycosylated to form soyasaponins .
Industrial Production Methods: Industrial extraction of this compound typically involves the use of solvents such as ethanol or methanol. Ultrasound-assisted extraction has been shown to be effective in isolating soyasaponins from soybean hypocotyls . This method is preferred due to its efficiency and simplicity compared to conventional extraction techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Soyasaponin Ac undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. Hydrolysis can break down this compound into its aglycone and sugar components. Oxidation reactions can modify the aglycone structure, potentially altering its biological activity .
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Glycosylation: Enzymatic glycosylation using glycosyltransferases.
Major Products:
Hydrolysis: Soyasapogenol and sugar moieties.
Oxidation: Modified aglycone structures with altered biological activities.
Applications De Recherche Scientifique
Chemistry: Used as a natural surfactant and emulsifying agent.
Biology: Investigated for its role in plant defense mechanisms and allelopathy.
Medicine: Exhibits anti-inflammatory, anti-carcinogenic, and cholesterol-lowering effects.
Mécanisme D'action
Soyasaponin Ac exerts its effects through multiple molecular pathways. It modulates the toll-like receptor 4 (TLR4) and myeloid differentiation factor 88 (MyD88) signaling pathways, leading to reduced inflammation . Additionally, it influences lipid metabolism by decreasing cholesterol levels and inhibiting the formation of atherosclerotic plaques .
Comparaison Avec Des Composés Similaires
Soyasaponin Ac is part of a larger family of soyasaponins, which include soyasaponin Aa, Ab, and Af. While all soyasaponins share a similar aglycone structure, their sugar moieties and biological activities can vary significantly . For instance:
Soyasaponin Aa: Known for its anti-inflammatory properties.
Soyasaponin Ab: Exhibits anti-carcinogenic effects.
Soyasaponin Af: Primarily involved in plant defense mechanisms.
This compound is unique due to its specific glycosylation pattern, which contributes to its distinct biological activities and potential health benefits .
Propriétés
Formule moléculaire |
C67H104O32 |
|---|---|
Poids moléculaire |
1421.5 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,10R,12aS,14aR,14bR)-9-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C67H104O32/c1-26-39(75)41(77)45(81)58(88-26)97-50-42(78)40(76)34(22-68)92-59(50)98-51-44(80)43(79)49(56(84)85)96-60(51)94-38-16-17-64(9)36(65(38,10)25-69)15-18-67(12)37(64)14-13-31-32-21-62(6,7)54(83)55(63(32,8)19-20-66(31,67)11)99-57-46(82)47(33(74)23-87-57)95-61-53(91-30(5)73)52(90-29(4)72)48(89-28(3)71)35(93-61)24-86-27(2)70/h13,26,32-55,57-61,68-69,74-83H,14-25H2,1-12H3,(H,84,85)/t26-,32-,33-,34+,35+,36+,37+,38-,39-,40-,41+,42-,43-,44-,45+,46+,47-,48+,49-,50+,51+,52-,53+,54-,55+,57-,58-,59-,60+,61-,63+,64-,65+,66+,67+/m0/s1 |
Clé InChI |
ZWQKNJJAVDRYFR-KGVVPESCSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@H]4CC[C@]5([C@H]([C@@]4(C)CO)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC([C@H]([C@H]8O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O)O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(C(C8OC9C(C(C(CO9)O)OC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O)O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(ethylsulfonyl)phenyl][(2S)-4-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazin-1-yl]methanone](/img/structure/B12431389.png)
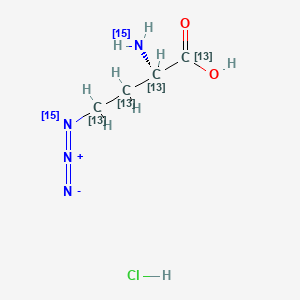
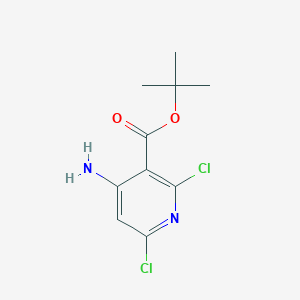
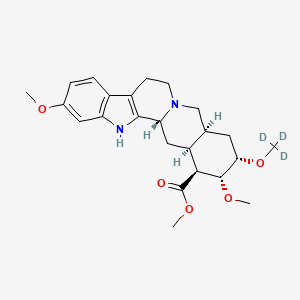
![1-[2-(1H-Imidazol-4-yl)ethyl]piperazine dihydrochloride](/img/structure/B12431401.png)
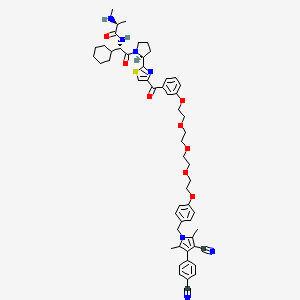
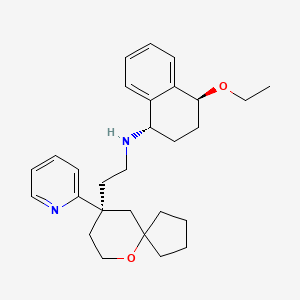
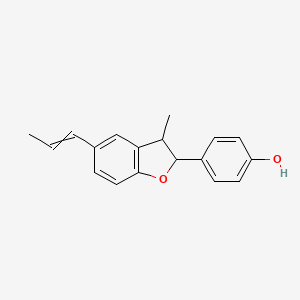


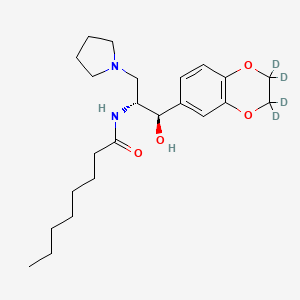
![3-[(Benzyloxy)carbonyl]-2-(pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12431460.png)

